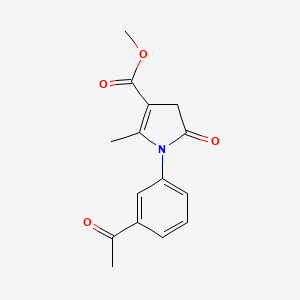
2-methyl-N-3-pyridinyl-1,3-benzothiazole-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-3-pyridinyl-1,3-benzothiazole-6-carboxamide, also known as PBTZ169, is a synthetic compound that has shown promising results in the treatment of tuberculosis. In recent years, the emergence of drug-resistant strains of tuberculosis has become a major public health concern, making the development of new drugs a top priority. PBTZ169 is one such drug that has shown potential in the fight against this deadly disease.
Mecanismo De Acción
The exact mechanism of action of 2-methyl-N-3-pyridinyl-1,3-benzothiazole-6-carboxamide is not fully understood, but it is believed to target multiple enzymes involved in the synthesis of mycobacterial cell wall components. This leads to disruption of the cell wall and ultimately, cell death. 2-methyl-N-3-pyridinyl-1,3-benzothiazole-6-carboxamide has also been shown to inhibit the activity of efflux pumps, which are responsible for pumping out drugs from the bacterial cell.
Biochemical and Physiological Effects
2-methyl-N-3-pyridinyl-1,3-benzothiazole-6-carboxamide has been shown to have low toxicity in vitro and in vivo studies. In addition, it has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. 2-methyl-N-3-pyridinyl-1,3-benzothiazole-6-carboxamide has also been shown to have good penetration into macrophages, which are the cells that are infected by Mycobacterium tuberculosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-methyl-N-3-pyridinyl-1,3-benzothiazole-6-carboxamide is its potent activity against drug-resistant strains of Mycobacterium tuberculosis. This makes it a valuable tool in the fight against this deadly disease. However, one limitation of 2-methyl-N-3-pyridinyl-1,3-benzothiazole-6-carboxamide is its relatively complex synthesis method, which may limit its widespread use in laboratory experiments.
Direcciones Futuras
There are several potential future directions for research on 2-methyl-N-3-pyridinyl-1,3-benzothiazole-6-carboxamide. One area of interest is the development of new formulations of 2-methyl-N-3-pyridinyl-1,3-benzothiazole-6-carboxamide that could improve its pharmacokinetic properties. Another area of interest is the development of 2-methyl-N-3-pyridinyl-1,3-benzothiazole-6-carboxamide analogs that could have improved activity against drug-resistant strains of Mycobacterium tuberculosis. Finally, further studies are needed to fully understand the mechanism of action of 2-methyl-N-3-pyridinyl-1,3-benzothiazole-6-carboxamide and its potential for use in combination therapy with other anti-tuberculosis drugs.
Métodos De Síntesis
The synthesis of 2-methyl-N-3-pyridinyl-1,3-benzothiazole-6-carboxamide involves a multi-step process that begins with the reaction of 2-aminopyridine with 2-bromoacetophenone to form an intermediate. This intermediate is then reacted with potassium thioacetate to form the benzothiazole ring. The final step involves the addition of a carboxamide group to the 6-position of the benzothiazole ring.
Aplicaciones Científicas De Investigación
2-methyl-N-3-pyridinyl-1,3-benzothiazole-6-carboxamide has been the subject of extensive scientific research, particularly in the field of tuberculosis treatment. In vitro studies have shown that 2-methyl-N-3-pyridinyl-1,3-benzothiazole-6-carboxamide has potent activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis, the bacterium that causes tuberculosis. In addition, 2-methyl-N-3-pyridinyl-1,3-benzothiazole-6-carboxamide has been shown to have synergistic effects when used in combination with other anti-tuberculosis drugs, such as isoniazid and rifampicin.
Propiedades
IUPAC Name |
2-methyl-N-pyridin-3-yl-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS/c1-9-16-12-5-4-10(7-13(12)19-9)14(18)17-11-3-2-6-15-8-11/h2-8H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLUGSKQNLCVAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-pyridin-3-yl-1,3-benzothiazole-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[allyl(methylsulfonyl)amino]benzamide](/img/structure/B5753335.png)
![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5753340.png)
![2-{3-[(4-chlorobenzyl)oxy]phenyl}quinoxaline](/img/structure/B5753356.png)





![3-methyl-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5753388.png)

![N-3-pyridinyl-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B5753406.png)

![2-[(2-chlorobenzyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5753431.png)
![5-phenyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5753435.png)